4-Bromo-2-methoxynicotinic acid
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Overview
Description
4-Bromo-2-methoxynicotinic acid is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of nicotinic acid (vitamin B3) and contains a bromine atom at the 4th position and a methoxy group at the 2nd position of the pyridine ring. This compound is primarily used in scientific research and organic synthesis due to its unique combination of functional groups, which allows for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxynicotinic acid typically involves the bromination of 2-methoxynicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 4th position .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxynicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the carboxylic acid group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinic acid derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-methoxynicotinic acid has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block in the synthesis of heterocyclic compounds such as pyridines, pyrimidines, and imidazoles, which are important in drug discovery and material science.
Medicinal Chemistry: Due to its structural similarity to nicotinic acid, it has been explored for its potential medicinal properties, including as an inhibitor of enzymes like histamine N-methyltransferase (HNMT) and fatty acid amide hydrolase (FAAH).
Biological Studies: It is used in studies investigating the biological activity of nicotinic acid derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxynicotinic acid is not fully understood, but it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its inhibition of enzymes like HNMT and FAAH suggests that it may modulate histamine and endocannabinoid signaling pathways, respectively. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxynicotinic acid: Similar in structure but with the bromine atom at the 5th position.
2-Methoxynicotinic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-3-methoxynicotinic acid: Similar structure with the methoxy group at the 3rd position.
Uniqueness
4-Bromo-2-methoxynicotinic acid is unique due to its specific substitution pattern, which allows for selective reactions and the formation of diverse chemical products. Its combination of a bromine atom and a methoxy group on the pyridine ring provides distinct reactivity compared to other nicotinic acid derivatives .
Properties
IUPAC Name |
4-bromo-2-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWDZQBDVQKWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211579-98-4 |
Source
|
Record name | 4-bromo-2-methoxypyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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